![molecular formula C20H22N2 B1203903 Azatadine CAS No. 3964-81-6](/img/structure/B1203903.png)
Azatadine
描述
Azatadine is a first-generation antihistamine and anticholinergic drug that was synthesized in 1963 by Schering-Plough, a former American pharmaceutical company . It is primarily used to treat symptoms of allergies, such as sneezing, runny nose, and itching . This compound works by blocking the effects of histamine, a naturally occurring chemical in the body that causes allergic symptoms .
准备方法
阿扎替丁可以通过多种方法合成。 这种反应对于合成功能化氮杂环丁烷非常有效,尽管它存在一些固有的挑战 . 阿扎替丁的工业生产方法通常涉及优化反应条件以实现高产率和纯度。
化学反应分析
阿扎替丁经历了几种类型的化学反应,包括:
氧化: 阿扎替丁可以在特定条件下氧化,形成各种氧化产物。
还原: 还原反应可以将阿扎替丁转化为不同的还原形式。
取代: 阿扎替丁可以发生取代反应,其中一个官能团被另一个官能团取代。
这些反应中常用的试剂和条件包括氧化剂、还原剂和各种催化剂。 从这些反应中形成的主要产物取决于所使用的具体试剂和条件 .
科学研究应用
Clinical Applications
Allergic Rhinitis Treatment
Azatadine is primarily used in managing allergic rhinitis, where it has demonstrated significant efficacy. A double-blind crossover study involving twenty patients with perennial allergic rhinitis showed that this compound maleate at a dosage of 4 mg daily resulted in notable improvements in clinical symptoms. Sixteen patients reported symptom relief, and skin test weals for histamine provocation diminished significantly post-treatment .
Table 1: Efficacy of this compound in Allergic Rhinitis
Study Reference | Dosage (mg/day) | Patient Count | Improvement (%) | Side Effects |
---|---|---|---|---|
4 | 20 | 80 | Sedation | |
4 (nasal instillation) | 8 | Significant reduction in sneezes | None noted |
Safety and Side Effects
While this compound is generally well-tolerated, some side effects have been reported. Common adverse effects include drowsiness, dizziness, and gastrointestinal disturbances such as dry mouth and constipation. In clinical trials, eight subjects experienced sedation attributed to this compound maleate .
Table 2: Reported Side Effects of this compound
Side Effect | Incidence (%) |
---|---|
Drowsiness | ~40 |
Dizziness | ~15 |
Dry Mouth | ~10 |
Constipation | ~5 |
Comparative Studies
Table 3: Comparison of this compound and Loratadine
Medication | Nasal Symptom Improvement (%) | Non-Nasal Symptom Improvement (%) |
---|---|---|
This compound | 60 | 58 |
Loratadine | 75 | 82 |
Case Studies
A notable case study involved eight individuals undergoing nasal challenges with allergens after pretreatment with this compound. The results were promising, showing a significant reduction in sneezing and histamine levels compared to placebo . This aligns with findings from other studies suggesting this compound's effectiveness in real-world settings.
作用机制
相似化合物的比较
阿扎替丁类似于其他第一代抗组胺药,如西proheptadine、氯promazine和三fluoperazine . 与这些药物不同,阿扎替丁在临床上不用作抗精神病药 . 阿扎替丁已被第二代抗组胺药如loratadine和desloratadine取代,这些药物具有更好的安全性特征和更少的副作用 .
类似的化合物包括:
- Cyproheptadine
- Chlorpromazine
- Trifluoperazine
- Loratadine
- Desloratadine
生物活性
Azatadine is a tricyclic antihistamine primarily used in the treatment of allergic conditions such as perennial and seasonal allergic rhinitis. Its biological activity is characterized by its ability to inhibit histamine release from mast cells, thereby mitigating allergic responses. This article explores the biological activity of this compound through various studies, highlighting its mechanisms, effects on symptoms, and relevant pharmacological properties.
This compound functions as an H1 receptor antagonist, competing with histamine for binding sites on effector cells. This action reduces the pharmacological effects of histamine, which is responsible for various allergic reactions and tissue injury responses. The compound's dual mechanism also includes antiserotonin activity, which may contribute to its overall efficacy in treating allergies .
In Vitro Studies
Research has demonstrated that this compound significantly inhibits the release of histamine and leukotriene C4 from human mast cells. In vitro experiments showed that this compound could reduce the release of these mediators by 45% and 85%, respectively, following stimulation with anti-IgE antibodies . This inhibition suggests that this compound may effectively control allergic reactions at the cellular level.
In Vivo Studies
In clinical trials, this compound was administered nasally to individuals with allergies. The results indicated a significant reduction in sneezing and other allergy symptoms following antigen exposure. Specifically, this compound pretreatment led to a notable decrease in histamine levels and related enzymes in nasal secretions compared to placebo .
Clinical Efficacy
Several studies have assessed the clinical efficacy of this compound in managing allergy symptoms:
- Study 1 : A randomized controlled trial involving patients with ragweed-induced seasonal rhinitis showed that this compound significantly improved clinical scores related to sneezing, nasal congestion, and rhinorrhea compared to placebo (p < 0.01) .
- Study 2 : In a double-blind study comparing this compound with other antihistamines, it was found that this compound did not impair psychomotor function at standard doses (2 mg and 4 mg), although some impairment was noted at higher doses (8 mg) .
Pharmacokinetics
This compound is well absorbed after oral administration, with hepatic metabolism being the primary route of biotransformation. The pharmacokinetic profile indicates a rapid onset of action, contributing to its effectiveness in acute allergic responses .
Adverse Effects
While generally well-tolerated, this compound may cause transient drowsiness as a side effect. However, significant sedation or impairment has not been commonly reported at therapeutic doses .
Summary of Key Findings
属性
IUPAC Name |
2-(1-methylpiperidin-4-ylidene)-4-azatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2/c1-22-13-10-16(11-14-22)19-18-7-3-2-5-15(18)8-9-17-6-4-12-21-20(17)19/h2-7,12H,8-11,13-14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEBMTIQKRHYNIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=C2C3=CC=CC=C3CCC4=C2N=CC=C4)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
3978-86-7 (maleate) | |
Record name | Azatadine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003964816 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6022636 | |
Record name | Azatadine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6022636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Azatadine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014857 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Very soluble, 1.13e-01 g/L | |
Record name | Azatadine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00719 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Azatadine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014857 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Antihistamines such as azatadine appear to compete with histamine for histamine H1- receptor sites on effector cells. The antihistamines antagonize those pharmacological effects of histamine which are mediated through activation of H1- receptor sites and thereby reduce the intensity of allergic reactions and tissue injury response involving histamine release. | |
Record name | Azatadine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00719 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
3964-81-6 | |
Record name | Azatadine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3964-81-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Azatadine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003964816 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Azatadine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00719 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Azatadine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6022636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AZATADINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94Z39NID6C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Azatadine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014857 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
152-154 | |
Record name | Azatadine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00719 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。